molecular formula C6H7BrN2O2 B508050 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 512810-22-9

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B508050
CAS No.: 512810-22-9
M. Wt: 219.04g/mol
InChI Key: NEGPTEWNTIRADT-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Scientific Research Applications

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agrochemistry: Pyrazole derivatives are used in the synthesis of agrochemicals, including herbicides and fungicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. Another approach involves the bromination of 1-ethyl-1H-pyrazole-3-carboxylic acid using bromine or a brominating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, bromination, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the ethyl group can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

4-bromo-1-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPTEWNTIRADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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